N-Acetyl-L-cysteine-d3

Vue d'ensemble

Description

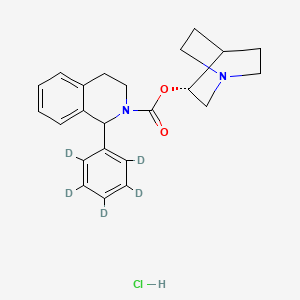

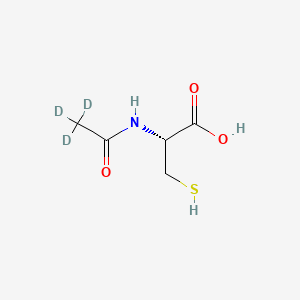

N-Acetyl-L-cysteine-d3 (also known as N-Acetyl-d3-L-cysteine, Acetylcysteine-d3, L-Cysteine, N- (acetyl-d3)- (9CI)) is a deuterium-labeled variant of Acetylcysteine . Acetylcysteine is a mucolytic agent that reduces the thickness of mucus and is also a ROS inhibitor . It has been used in the liquefaction and decontamination of sputum during the preparation for recovery of mycobacterium . It also shows antiviral activity against influenza A viruses .

Molecular Structure Analysis

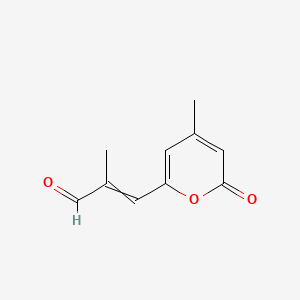

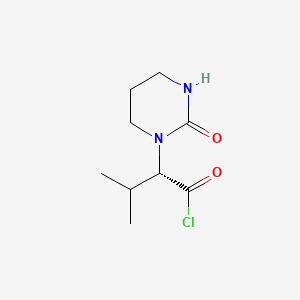

This compound has a molecular formula of C5H9NO3S and a molecular weight of 166.22 g/mol . Its IUPAC name is (2 R )-3-sulfanyl-2- [ (2,2,2-trideuterioacetyl)amino]propanoic acid . The structure of this compound includes a sulfhydryl functional group (–SH) and an acetyl group (–COCH3) linked to the amino group (NH2), which are responsible for its metabolic activities .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 166.22 g/mol, a XLogP3 of 0.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 166.04914456 g/mol, a monoisotopic mass of 166.04914456 g/mol, a topological polar surface area of 67.4 Ų, a heavy atom count of 10, and an isotope atom count of 3 .

Applications De Recherche Scientifique

Metabolism of Acrylamide : N-Acetyl-L-cysteine-d3 has been identified as a metabolite of acrylamide in humans. It is excreted in urine after ingestion of deuterium-labelled acrylamide, indicating its role in detoxification processes (Hartmann et al., 2009).

Antidote for Acetaminophen Overdose : N-Acetyl-L-cysteine is primarily used as an antidote for acetaminophen overdose. It is also effective in preventing chronic obstructive pulmonary disease exacerbations, protecting against contrast-induced kidney damage, and treating infertility in polycystic ovary syndrome (Millea, 2009).

Increasing Resistance to Environmental Stressors : Dietary supplementation with N-Acetyl-L-cysteine in Caenorhabditis elegans significantly increases resistance to oxidative stress, heat stress, and UV irradiation. It also extends both mean and maximum lifespan (Oh, Park & Park, 2015).

Cancer Prevention : N-Acetyl-L-cysteine exhibits multiple protective mechanisms and has been proposed for a broad array of applications, including as a cancer chemopreventive (Flora et al., 2004).

Lifespan and Stress Resistance in Drosophila : In three Drosophila species, N-Acetyl-L-cysteine showed sex-dependent effects on lifespan, stress-resistance, and locomotor activity. However, it did not meet the criteria of a geroprotector across different species (Shaposhnikov et al., 2018).

Renal Toxicity Study : N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine was found to produce a similar toxicity pattern to S-(1,2-dichlorovinyl)-L-cysteine in rabbit renal slices, indicating its potential for studying renal toxicology (Wolfgang et al., 1989).

Treatment in Endometriosis : N-Acetyl-L-cysteine shows promising results in the treatment of endometriosis, where it decreases proliferation and promotes a differentiating, less invasive, and less inflammatory phenotype (Pittaluga et al., 2010).

PCOS Metabolic Profile Improvement : N-Acetyl cysteine has been found to have a significant impact on the metabolic profile in patients with Polycystic Ovary Syndrome (PCOS), suggesting its potential for clinical use in this condition (Gupta & Yadav, 2018).

Various Clinical Uses : N-Acetyl cysteine serves as a nutritional supplement and an antioxidant. It is considered a potential treatment option for disorders resulting from free oxygen radicals and is also a mucolytic drug (Mokhtari et al., 2016).

Effect on Proinflammatory Cytokines : Long-time treatment with low-dose N-Acetyl-L-cysteine enhances the expression of proinflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its impact on immune response (Ohnishi et al., 2014).

Mécanisme D'action

Target of Action

N-Acetyl-L-cysteine-d3 (NAC), an acetylated derivative of the amino acid L-cysteine, primarily targets glutathione , a powerful antioxidant in the body . It is also known to act as a mucolytic agent , reducing the viscosity of mucus in the respiratory tract .

Mode of Action

NAC works by replenishing the body’s stores of glutathione, thereby helping to remove toxic substances . In the case of acetaminophen overdoses, a portion of the drug is metabolized by CYP2E1 to form the potentially toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). The amount of NAPQI produced in an overdose saturates and depletes glutathione stores. The free NAPQI binds to proteins in hepatocytes, leading to cellular damage . NAC can also thin and loosen mucus, making it easier to cough out .

Biochemical Pathways

NAC plays a crucial role in the glutathione redox chemistry , which is a central part of metabolic chemistry and strongly influences various therapies . It forms a disulfide bond in the presence of reduced glutathione, generating a spectroscopically detectable product . NAC also affects neoplastic growth in preventative, pre-neoplastic, and treatment stages .

Pharmacokinetics

Following both single and multiple-dose administration, the plasma concentration of NAC increases rapidly, reaching a peak at approximately 1.0 h. The maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life is about 15.4-18.7 hours . The fraction of NAC excreted in urine in the 36 hours following administration is about 3.7-3.8% .

Result of Action

The administration of NAC results in a reduction in inflammation and enhancement in cell myelination and brain tropism . It also has antioxidant and anti-inflammatory properties , and it has been shown to affect neoplastic growth in preventative, pre-neoplastic, and treatment stages .

Action Environment

The bioavailability and action of NAC can be influenced by the environment. For instance, a study showed that NAC can permeabilize through cell membranes without active transport, and its chemical reactions with GSH can be observed within the lifetime of this hyperpolarized 13C probe . Another study demonstrated that NAC reaches the target and successfully crosses the blood-brain and intestinal barriers . The results of these studies suggest that the environment can influence the absorption, distribution, and efficacy of NAC.

Safety and Hazards

N-Acetyl-L-cysteine-d3 should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . If you have asthma or bleeding problems, your doctor may tell you to avoid NAC. You will likely be told to stop NAC 2 weeks before any elective surgery. If you’re pregnant or breastfeeding, you must check with a doctor before using NAC supplements .

Orientations Futures

N-acetylcysteine (NAC) has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration and high dosages . Its remarkable antioxidant and anti-inflammatory capacity is the biochemical basis used to treat several diseases related to oxidative stress and inflammation . Pre-clinical studies imply that NAC could have more uses in supportive care and preventing human disease .

Relevant Papers

There are several relevant papers on N-Acetyl-L-cysteine-d3. Some of them discuss its role in treating various medical conditions, especially chronic diseases . Others focus on its potential use in decreasing cisplatin-induced nephrotoxicity , its effects on neurotransmission , and its role in curbing oxidative stress in hepatic lipid accumulation .

Analyse Biochimique

Biochemical Properties

N-Acetyl-L-cysteine-d3 plays a significant role in biochemical reactions. It acts as a precursor for the amino acid L-cysteine, which helps the body create and use protective antioxidants . It directly modifies the activity of several proteins through its reducing activity . NAC has been found to exhibit antioxidant, anti-infective, and anti-inflammatory activity in pre-clinical and clinical reports .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to prevent apoptosis in neuronal cells but induce apoptosis in smooth muscle cells . It also reduces inflammation and enhances cell myelination and brain tropism . NAC can support the body’s antioxidant level during infections, toxic assaults, inflammations, and stresses .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It serves as a substrate for microsomal glutathione transferase , and it inhibits the activation of NF-kB and neurokinin A production, resulting in a reduction in interleukin-6 production . NAC also preserves mitochondrial function by inhibiting excessive mitophagy and promoting mitochondria biogenesis to prevent ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. NAC treatment improves glucose metabolism as dose- and time-dependent in HFD-induced diabetic mice . Moreover, NAC treatment was able to prevent HFD-induced NAFLD, as evidenced by less hepatic triglyceride accumulation and lipid droplet formation compared with that of mice in the HFD group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Mice treated with a long-term low concentration (0.1 mM) of NAC had increased litter sizes at the ages of 7–10 months compared with age-matched controls without NAC treatment .

Metabolic Pathways

This compound is involved in the regulation of the glutamatergic system. As a precursor of L-cysteine, which results in glutathione biosynthesis, NAC is an amino acid that is needed to produce glutathione, a powerful antioxidant in the human body .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The results show that the combination reaches the target and successfully crosses the blood–brain and intestinal barriers .

Subcellular Localization

It is known that NAC can act as a direct antioxidant, but more importantly, it provides the cysteine required for the production of glutathione, a powerful antioxidant produced in the body .

Propriétés

IUPAC Name |

(2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSKIMOESPYIA-OSIBIXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131685-11-5 | |

| Record name | (2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)

![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)